

leniolisib degradation products structural elucidation

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Compound Focus: Leniolisib

CAS No.: 1354690-24-6

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Analytical Method for Profiling Degradation Products

For routine analysis and stability testing of **leniolisib** and its impurities, the following HPLC method has been developed and can be used as a standard protocol [1].

• Chromatographic Conditions:

- **Column:** Waters Symmetry C18
- **Mobile Phase:** Isocratic elution with a mixture of **Methanol** and **Sodium Acetate Buffer** (55:45, v/v)
- **Flow Rate:** 0.90 mL/min
- **Detection:** UV at 229 nm
- **Injection Volume:** 10 µL
- **Run Time:** Approximately 10 minutes

• Standard Solution Preparation:

- Prepare a stock solution of **leniolisib** in a suitable solvent (e.g., methanol or the mobile phase).
- Dilute the stock solution with the mobile phase to obtain a working standard concentration of **10 µg/mL**.

• Stress Degradation Study Protocol:

- **Acidic Hydrolysis:** Treat the **leniolisib** solution with 0.1 N HCl and reflux at 60°C for 24 hours.

- **Oxidative Stress:** Treat the **leniolisib** solution with 3% H₂O₂ and reflux at 60°C for 24 hours.
- **Alkaline Hydrolysis:** Treat the **leniolisib** solution with 0.1 N NaOH and reflux at 60°C for 24 hours.
- **Thermal Degradation:** Expose the solid drug to dry heat at 105°C for 24 hours.
- **Photolytic Degradation:** Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
- After the stress period, neutralize the solutions (for acid and base) and analyze them using the HPLC method above [1].

Degradation Kinetics and Product Identification

Leniolisib is most susceptible to acidic and oxidative stress conditions. The degradation follows pseudo-first-order kinetics, and the key parameters for the major degradation pathways are summarized below [1].

Table 1: Degradation Kinetics of **Leniolisib** under Major Stress Conditions

Stress Condition	Degradation After 24 hours (%)	Reaction Rate Constant (h ⁻¹)	Half-Life (h)
Acidic (0.1 N HCl, 60°C)	31.24%	0.0329	21.08
Oxidative (3% H ₂ O ₂ , 60°C)	39.58%	0.0414	16.73

Using LC-MS/MS, four major degradation products (DPs) were characterized. The table below outlines their proposed structures and properties.

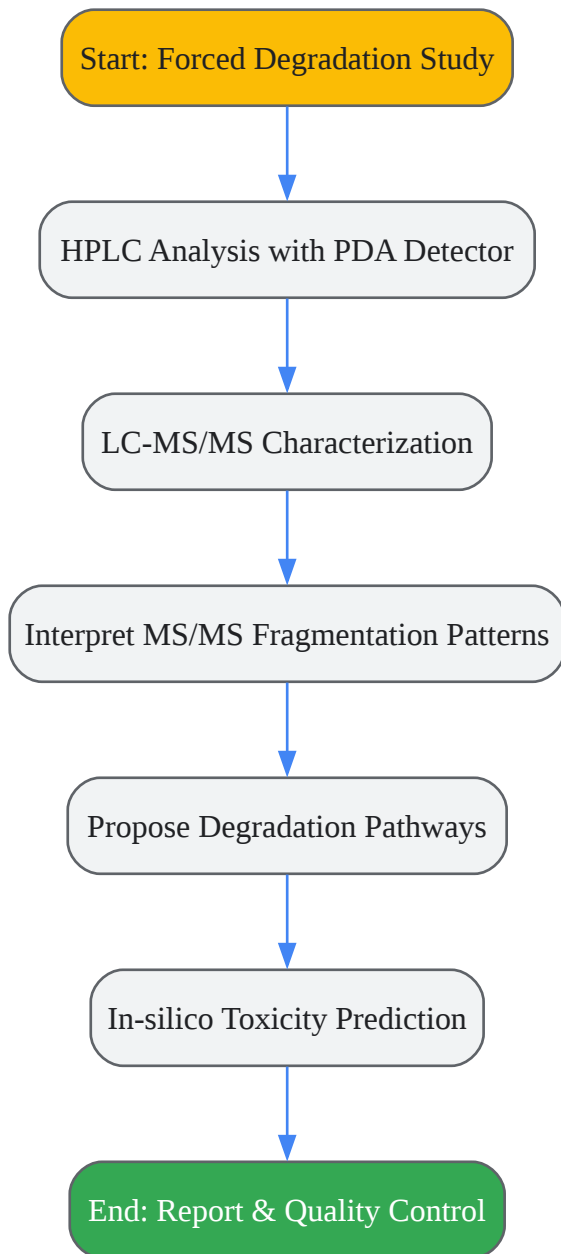
Table 2: Structural Elucidation of Major **Leniolisib** Degradation Products

Degradation Product (DP)	Proposed Structure / Modification	Molecular Formula	Mass (g/mol)	Observed In
DP 1	Cleavage of tetrahydro-pyridopyrimidine ring	C ₁₃ H ₁₅ N ₅ O	257	Acidic & Oxidative
DP 2	N-dealkylation and oxidation	C ₂₀ H ₂₆ N ₆ O ₂	382	Oxidative

Degradation Product (DP)	Proposed Structure / Modification	Molecular Formula	Mass (g/mol)	Observed In
DP 3	Loss of pyrrolidinyl propanone moiety	C13H12F3N5O	311	Acidic
DP 4	Hydrolysis of propanone group	C17H19F3N6O	380	Acidic

Workflow for Structural Elucidation

The process for identifying and characterizing these degradation products involves a systematic workflow from forced degradation to final toxicity prediction, as illustrated below.



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Toxicity Assessment of Degradation Products

An in-silico toxicity prediction was performed for the characterized DPs. The results help prioritize impurities for control strategies based on their potential risk [1].

Table 3: In-silico Toxicity Predictions for Degradation Products

Degradation Product	Predicted LD ₅₀ (mg/kg)	Toxicity Class
DP 1	500	4 (Moderate)
DP 2	729	4 (Moderate)
DP 3	250	3 (High)
DP 4	1750	5 (Low)

> **Note on Toxicity Classes:** Class 3 compounds are considered highly toxic, Class 4 moderately toxic, and Class 5 compounds have low toxicity. **DP 3** should be monitored and controlled as a key impurity due to its higher predicted toxicity [1].

Troubleshooting Guide & FAQs

Q1: Why is my HPLC method showing poor peak shape for leniolisib?

- **A:** This could be due to column overload or mobile phase pH issues. Ensure the sodium acetate buffer pH is correctly prepared. Using a C18 column with a pore size of 100 Å or greater, similar to the Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm) column used in another study, can also improve peak shape [2].

Q2: How can I improve the separation of DP 1 and DP 2?

- **A:** Try fine-tuning the mobile phase composition. A slight adjustment in the methanol-to-buffer ratio (e.g., from 55:45 to 52:48 or 58:42) can significantly impact resolution. Always validate any method changes for robustness.

Q3: We have detected an unknown impurity in our stability sample. What is the first step in identifying it?

- **A:** The first step is to compare its retention time and UV spectrum (if using a PDA detector) with those of the known DPs characterized in Table 2. Subsequently, analysis by LC-MS/MS to obtain the mass of the unknown impurity is crucial for further structural elucidation [1].

Q4: Which stress condition is most critical for evaluating leniolisib's stability?

- **A:** Based on the kinetic data, **oxidative stress** is the most critical condition, as it led to the highest degradation (%) in the shortest time. Furthermore, it produced DP 2, which is one of the major products [1].

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To cite this document: Smolecule. [leniolisib degradation products structural elucidation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b196992#leniolisib-degradation-products-structural-elucidation>]

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